delta2-Cefadroxil
Overview
Description
delta2-Cefadroxil, also known as (6R,7R)-7-[®-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a derivative of the antibiotic cefadroxil. It is used as a reference standard in pharmaceutical analysis to ensure the quality, purity, and strength of cefadroxil in various formulations .
Preparation Methods
The preparation of delta2-Cefadroxil involves several steps:
Starting Material: Cefadroxil is used as the starting material.
Solvent Addition: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C while stirring vigorously.
Filtration and Washing: The mixture is filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.
Drying: The filter cake is dried under vacuum or in the air.
Ammonia Water Treatment: The dried filter cake is placed in ammonia water, stirred gently, and the pH is kept below 9 to obtain an ammonia water solution of cefadroxil.
Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C and the pH between 4.0 and 6.0.
Crystallization: The solution is allowed to stand, crystallize, and then filtered under vacuum.
Chemical Reactions Analysis
delta2-Cefadroxil undergoes various chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the β-lactam ring.
Scientific Research Applications
delta2-Cefadroxil is primarily used in pharmaceutical research and quality control:
Pharmaceutical Analysis: It serves as a reference standard for the analysis of cefadroxil in various formulations to ensure compliance with pharmacopeial standards.
Stability Studies: The compound is used in stability studies to understand the degradation pathways and shelf-life of cefadroxil-containing products.
Mechanism of Action
delta2-Cefadroxil, like cefadroxil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
delta2-Cefadroxil is similar to other cephalosporin antibiotics such as cephalexin and cephradine:
Similar Compounds
- Cephalexin
- Cephradine
- Cefuroxime
- Cefepime
Biological Activity
Delta2-Cefadroxil is a derivative of the first-generation cephalosporin antibiotic cefadroxil, primarily used for treating bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and interaction with biological transporters. This article reviews the current understanding of this compound's biological activity, supported by recent studies and data.
This compound, like other cephalosporins, exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the synthesis of mucopeptides, essential components of the bacterial cell wall, leading to cell lysis and death. The specific interactions include:
- Inhibition of PBPs : this compound binds to multiple PBPs in various bacterial strains, including Streptococcus pneumoniae and Escherichia coli, disrupting their cell wall synthesis .
- Autolysin Activation : It may also interfere with autolysin inhibitors, promoting bacterial cell lysis .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : this compound is well absorbed after oral administration, with food not significantly affecting its bioavailability .
- Distribution : Studies have shown that cefadroxil distributes effectively in various tissues, including lung tissue and pleural exudate, providing therapeutic concentrations for treating infections .
Comparative Bioavailability Study
A comparative study evaluated the bioavailability of this compound against the standard formulation (Duricef®). The results are summarized in the table below:
Parameter | This compound (500 mg) | Duricef® (500 mg) |
---|---|---|
AUC (mcg·hr/mL) | 11.4 | 9.4 |
Peak Concentration (mcg/mL) | 1.3 | 1.5 |
Time to Peak (hrs) | 3-4 | 3-5 |
This study demonstrated that this compound has a higher area under the curve (AUC), indicating better systemic exposure compared to Duricef® .
Interaction with Biological Transporters
Recent research has highlighted the role of transporters in the distribution and efficacy of this compound:
- Organic Anion Transporters (OATs) : These transporters facilitate the efflux of cefadroxil across the blood-brain barrier (BBB), impacting its central nervous system penetration. Inhibition studies using probenecid demonstrated that OATs significantly affect cefadroxil distribution in brain extracellular fluid (ECF) and cerebrospinal fluid (CSF) .
- Peptide Transporter 2 (PEPT2) : This transporter is responsible for cefadroxil uptake into brain cells. In PEPT2 knockout models, cefadroxil levels in CSF were significantly altered, suggesting its critical role in drug distribution within the central nervous system .
Case Studies and Clinical Implications
Several clinical studies have assessed the efficacy of this compound in treating various infections:
- Urinary Tract Infections : A study comparing this compound with cephalexin demonstrated comparable efficacy in treating uncomplicated urinary tract infections, with a single daily dose regimen showing significant patient compliance benefits .
- Skin Infections : Clinical trials indicated that this compound was effective against skin and skin structure infections caused by susceptible strains, reinforcing its utility as a first-line treatment option .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCALASAGQUABEC-XOGJBXBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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